molecular formula C15H15N3S2 B415889 N-(4-methylphenyl)-2',4'-dimethyl-4,5'-bis[1,3-thiazole]-2-amine

N-(4-methylphenyl)-2',4'-dimethyl-4,5'-bis[1,3-thiazole]-2-amine

Cat. No.: B415889
M. Wt: 301.4g/mol
InChI Key: OUIMBCUPHBYRTE-UHFFFAOYSA-N
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Description

(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine is a heterocyclic compound that contains a bithiazole core with dimethyl and p-tolyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine typically involves the formation of the bithiazole core followed by the introduction of the dimethyl and p-tolyl groups. One common method involves the cyclization of appropriate thioamide precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the bithiazole core .

Scientific Research Applications

(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The bithiazole core can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-hydrazine: Similar bithiazole core with a hydrazine substituent.

    2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.

Uniqueness

(2’,4’-Dimethyl-[4,5’]bithiazolyl-2-yl)-p-tolyl-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both dimethyl and p-tolyl groups enhances its stability and reactivity compared to other bithiazole derivatives .

Properties

Molecular Formula

C15H15N3S2

Molecular Weight

301.4g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H15N3S2/c1-9-4-6-12(7-5-9)17-15-18-13(8-19-15)14-10(2)16-11(3)20-14/h4-8H,1-3H3,(H,17,18)

InChI Key

OUIMBCUPHBYRTE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C

Origin of Product

United States

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